

Technical Guide: Toxicity Profile of 6-Chloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	6-chloro-4-methyl-1,3-benzothiazole
CAS No.:	1190320-49-0
Cat. No.:	B3219777

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Executive Summary

This technical guide provides a comprehensive toxicological assessment of **6-chloro-4-methyl-1,3-benzothiazole**, a halogenated heterocyclic scaffold used as an intermediate in the synthesis of azo dyes, pharmaceuticals (e.g., antitumor agents), and rubber vulcanization accelerators.

While direct toxicological datasets for the unsubstituted 2-H isomer are limited in public registries, this guide synthesizes data from its primary commercial precursor, 2-amino-6-chloro-4-methylbenzothiazole (CAS 38338-21-5), and validated Structure-Activity Relationship (SAR) models for chlorinated benzothiazoles.

Key Hazard Profile:

- Acute Toxicity: Moderate (Category 4). Harmful if swallowed.[1]
- Sensitization: High potential for skin sensitization (Category 1).

- Target Organs: Liver (hepatotoxicity) and kidneys (nephrotoxicity) upon chronic exposure.
- Environmental: Toxic to aquatic life with long-lasting effects.

Chemical Identity & Physicochemical Properties[2] [3][4][5][6][7][8]

Understanding the physicochemical nature of this compound is critical for predicting bioavailability and environmental fate. The presence of the chlorine atom at position 6 and the methyl group at position 4 significantly increases lipophilicity compared to the parent benzothiazole.

Property	Value / Description	Significance
Chemical Name	6-Chloro-4-methyl-1,3-benzothiazole	Core Scaffold
Primary Analog	2-Amino-6-chloro-4-methylbenzothiazole	CAS: 38338-21-5 (Primary Data Source)
Molecular Formula	C ₈ H ₆ ClN ₂ S	(C ₈ H ₇ ClN ₂ S for 2-amino analog)
Molecular Weight	183.66 g/mol	Small molecule, easily absorbed.[2]
LogP (Predicted)	-3.8 – 4.2	High Lipophilicity. Indicates high potential for passive membrane transport and bioaccumulation in adipose tissue.
Solubility	Low in water; Soluble in DMSO, Ethanol	Requires organic solvents for bioassays; limited mobility in soil water.
Physical State	Crystalline Solid / Powder	Dust inhalation risk during handling.

Toxicokinetics (ADME) Profile

The toxicity of **6-chloro-4-methyl-1,3-benzothiazole** is driven by its metabolic activation and tissue distribution.

Absorption & Distribution

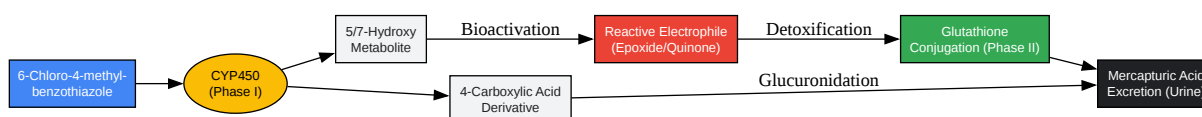
Due to its high LogP (>3.5), the compound exhibits rapid dermal and gastrointestinal absorption. Upon entry, it partitions into lipid-rich tissues (CNS, adipose) and is transported to the liver via the portal vein.

Metabolic Pathways

Metabolism is the primary driver of toxicity. The compound undergoes Phase I oxidation via Cytochrome P450 enzymes (primarily CYP1A1 and CYP2E1), followed by Phase II conjugation.

Key Metabolic Routes:

- C-Hydroxylation: The open positions (C5 and C7) are targets for aromatic hydroxylation.
- Methyl Oxidation: The C4-methyl group can be oxidized sequentially to an alcohol, aldehyde, and carboxylic acid.
- N-Oxidation: If the 2-amino group is present (in the analog), it undergoes N-hydroxylation to form reactive hydroxylamines, which are potent electrophiles capable of DNA binding.



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Caption: Predicted metabolic fate showing Phase I oxidation and Phase II detoxification pathways.

Toxicity Profile & Mechanism of Action

Acute Toxicity

Based on data from 2-amino-6-chlorobenzothiazole and related chlorinated benzothiazoles:

- Oral LD50 (Rat): Estimated range 500 – 1200 mg/kg.
- Classification: GHS Category 4 (Harmful if swallowed).
- Symptoms: Somnolence, ataxia, respiratory depression. High doses may induce convulsions due to CNS interaction.

Skin Sensitization (Critical Hazard)

Benzothiazoles are well-documented skin sensitizers. The mechanism involves the formation of a hapten-protein complex. The electrophilic nature of the benzothiazole ring (enhanced by the chlorine substituent) allows it to react with nucleophilic amino acid residues (cysteine/lysine) in skin proteins.

Mechanism:

- Penetration: Lipophilic molecule crosses the stratum corneum.
- Haptenization: Covalent binding to Langerhans cell proteins.
- Immune Response: T-cell proliferation leading to Allergic Contact Dermatitis (ACD).

Genotoxicity

- Ames Test: Benzothiazole derivatives often test positive in *Salmonella typhimurium* strains (TA98, TA100) only in the presence of S9 metabolic activation.
- Reasoning: The parent compound is pro-mutagenic. Metabolic activation generates electrophilic intermediates (hydroxylamines or epoxides) that intercalate with DNA or form adducts.
- Structural Alert: The 6-chloro substituent is a known structural alert for increased genotoxic potency in aromatic amines.

Experimental Protocols for Validation

To validate the toxicity of this specific isomer in your lab, follow these standardized protocols.

MTT Cytotoxicity Assay (In Vitro)

Purpose: Determine IC50 values in HepG2 (liver) or HEK293 (kidney) cells.

- Preparation: Dissolve **6-chloro-4-methyl-1,3-benzothiazole** in DMSO (Stock 100 mM).
- Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.
- Treatment: Expose cells to serial dilutions (0.1 μ M to 100 μ M) for 48h. Maintain DMSO concentration < 0.5%.
- Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
- Quantification: Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.
- Analysis: Plot dose-response curve to calculate IC50.

Bacterial Reverse Mutation Assay (Ames Test)

Purpose: Assess mutagenic potential.

- Strains: *S. typhimurium* TA98 (frameshift) and TA100 (base-pair substitution).
- Activation: Perform assay with and without S9 rat liver fraction (10%).
- Dosing: Test 5 concentrations (e.g., 5, 15, 50, 150, 500 μ g/plate).
- Incubation: 48h at 37°C in dark.
- Scoring: Count revertant colonies. A 2-fold increase over background indicates a positive result.

Environmental Impact (Ecotoxicology)

Chlorinated benzothiazoles are "pseudo-persistent" pollutants. They are resistant to biodegradation due to the halogen stabilization of the aromatic ring.

- Aquatic Toxicity: High.
 - Daphnia magna EC50 (48h): Estimated 1 – 10 mg/L.
 - Fish (Fathead minnow) LC50 (96h): Estimated 5 – 15 mg/L.
- Bioaccumulation: Bioconcentration Factor (BCF) is moderate due to LogP ~4.0, posing a risk to higher trophic levels.

Safe Handling & Risk Management

Occupational Exposure Limits (OEL): Not established specifically. Use defaults for "Organic Dusts, Toxic."

Hazard Class	Precautionary Measure
Inhalation	Use Local Exhaust Ventilation (LEV). P2/N95 Respirator mandatory for powder handling.
Skin Contact	Nitrile gloves (min thickness 0.11mm). Double gloving recommended due to high lipophilicity.
Eye Contact	Safety goggles with side shields.[1]
Spill Cleanup	Do not dry sweep. Dampen with water or use HEPA vacuum to prevent dust aerosolization.

References

- National Institutes of Health (NIH) - PubChem. 2-Amino-6-chloro-4-methylbenzothiazole (Compound Summary). Available at: [\[Link\]](#)
- Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology. Available at: [\[Link\]](#)

- European Chemicals Agency (ECHA).Registration Dossier: 2-(chloromethylthio)benzothiazole (Read-across data). Available at: [\[Link\]](#)

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Sources

- 1. fishersci.no [[fishersci.no](#)]
- 2. canada.ca [[canada.ca](#)]
- To cite this document: BenchChem. [Technical Guide: Toxicity Profile of 6-Chloro-4-methyl-1,3-benzothiazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3219777/docs#technical-guide-toxicity-profile-of-6-chloro-4-methyl-1-3-benzothiazole\]](https://www.benchchem.com/product/b3219777/docs#technical-guide-toxicity-profile-of-6-chloro-4-methyl-1-3-benzothiazole)

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